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p-Isopropylbenzyl formate

Fragrance tenacity Substantivity Evaporation kinetics

p-Isopropylbenzyl formate (CAS 67634-21-3; IUPAC: (4-propan-2-ylphenyl)methyl formate) is a synthetic aryl alkyl alcohol simple acid ester (AAASAE) of molecular formula C11H14O2 and molecular weight 178.23 g/mol. It is structurally defined by a formate ester group attached to a para-isopropyl-substituted benzyl moiety.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 67634-21-3
Cat. No. B13780771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Isopropylbenzyl formate
CAS67634-21-3
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)COC=O
InChIInChI=1S/C11H14O2/c1-9(2)11-5-3-10(4-6-11)7-13-8-12/h3-6,8-9H,7H2,1-2H3
InChIKeyUZFIDCCOGFHAHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Isopropylbenzyl Formate (CAS 67634-21-3): Physical-Chemical Identity and Procurement Baseline


p-Isopropylbenzyl formate (CAS 67634-21-3; IUPAC: (4-propan-2-ylphenyl)methyl formate) is a synthetic aryl alkyl alcohol simple acid ester (AAASAE) of molecular formula C11H14O2 and molecular weight 178.23 g/mol . It is structurally defined by a formate ester group attached to a para-isopropyl-substituted benzyl moiety. Predicted physicochemical parameters include a boiling point of 252.9 °C at 760 mmHg, density of 1.012 g/cm³, refractive index of 1.501, flash point of 115.7 °C, and a vapour pressure of 0.0188 mmHg at 25 °C . The compound is listed under EINECS 266-826-0 and is commercially available at technical purities of 95% and 99% . As a member of the AAASAE fragrance structural group, it is utilised as a flavour and fragrance ingredient in food products, cosmetics, and perfumery [1].

Why Benzyl Formate or p-Isopropylbenzyl Acetate Cannot Simply Substitute p-Isopropylbenzyl Formate in Formulated Products


Within the AAASAE fragrance ingredient group, structurally similar esters can exhibit substantially divergent physicochemical behaviour that directly impacts formulation performance, safety classification, and regulatory status [1]. p-Isopropylbenzyl formate carries both the electron-withdrawing formate ester and the hydrophobic para-isopropyl substituent; this dual substitution generates a vapour pressure (0.0188 mmHg at 25 °C) that is approximately 14.5-fold lower than that of the unsubstituted benzyl formate (0.273 mmHg at 25 °C) and a flash point (115.7 °C) that is roughly 33 °C higher . The corresponding acetate ester (p-isopropylbenzyl acetate, CAS 59230-57-8) exhibits a different metabolic hydrolysis rate owing to the larger acetyl leaving group, which alters the systemic exposure profile to the common metabolite p-isopropylbenzyl alcohol [2]. Furthermore, p-isopropylbenzyl formate is explicitly authorised under EU Commission Implementing Regulation (EU) 2017/63 as a feed additive for all animal species, whereas the acetate analog is not covered by this authorisation [3]. These differences mean that direct substitution without reformulation and regulatory review can compromise both product performance and compliance.

Quantitative Differentiation Evidence for p-Isopropylbenzyl Formate Versus Closest Structural Analogs


Vapour Pressure Reduction of 14.5-Fold Versus Benzyl Formate Enables Extended Fragrance Longevity

p-Isopropylbenzyl formate exhibits a vapour pressure of 0.0188 mmHg at 25 °C, which is approximately 14.5-fold lower than that of benzyl formate (CAS 104-57-4), measured at 0.273 mmHg at 25 °C . This difference is primarily attributable to the additional molecular mass and van der Waals interactions conferred by the para-isopropyl substituent (molecular weight 178.23 vs. 136.15 g/mol, a 30.9% increase) . Vapour pressure is inversely correlated with fragrance substantivity on skin and fabric surfaces; lower volatility directly translates to prolonged olfactory perception in the dry-down phase [1].

Fragrance tenacity Substantivity Evaporation kinetics

Flash Point Elevation of 33 °C Over Benzyl Formate Improves Processing Safety and Transport Classification

p-Isopropylbenzyl formate has a reported flash point of 115.7 °C , which is approximately 33 °C higher than the flash point of benzyl formate, reported at 82–83 °C (closed cup) . This elevation shifts the compound from a flammable liquid classification (flash point ≤ 60 °C under GHS Category 3 criteria) into the combustible liquid range, thereby reducing fire hazard during bulk handling, compounding, and high-temperature fragrance incorporation steps. Compared with anisyl formate (CAS 122-91-8; flash point > 113 °C), p-isopropylbenzyl formate falls within a comparable safety margin, yet it retains the isopropyl-substituted benzyl character that anisyl formate lacks [1].

Process safety Flammability classification Transport regulations

Boiling Point Differential of ~50 °C Versus Benzyl Formate Permits Higher-Temperature Formulation Windows

The boiling point of p-isopropylbenzyl formate, measured at 252.9 °C at 760 mmHg, exceeds that of benzyl formate (203 °C at 760 mmHg) by approximately 50 °C [1]. This boiling point elevation is consistent with the 30.9% higher molecular weight and the additional dispersive interactions provided by the isopropyl group. In practical formulation terms, this means p-isopropylbenzyl formate can withstand elevated processing temperatures—such as those encountered during hot-fill operations, candle manufacturing, or extrusion-based flavour encapsulation—without significant evaporative loss. For comparison, anisyl formate (CAS 122-91-8) boils at 220 °C at 760 mmHg, placing p-isopropylbenzyl formate 32.9 °C above this structural analog as well [2].

Thermal stability Formulation processing Distillation-based purification

AAASAE Group Safety Clearance: No Safety Concern at Current Use Levels for Aryl Alkyl Formate Esters

p-Isopropylbenzyl formate belongs to the Aryl Alkyl Alcohol Simple Acid Ester (AAASAE) fragrance structural group, which was critically evaluated for safety by the RIFM Expert Panel in 2012 [1]. The AAASAE group—comprising formate, acetate, propionate, butyrate, isobutyrate, and carbonate esters—underwent a comprehensive toxicological and dermatological assessment. Key findings: AAASAE compounds exhibit a common primary metabolism route via carboxylesterases, yielding the corresponding simple acid and aryl alkyl alcohol; they have low acute toxicity; they are not mutagenic in bacterial systems or in vitro mammalian assays; they show little to no in vivo genotoxicity; and reproductive/developmental NOELs are far in excess of current exposure levels [1]. Calculated maximum skin exposures for high-end users range from 0.01% to 4.17% across the group [1]. The Expert Panel concluded that there are no safety concerns regarding AAASAE at current levels of use and exposure [1]. For p-isopropylbenzyl formate specifically, the carboxylesterase-mediated hydrolysis yields p-isopropylbenzyl alcohol (FEMA 2933), which has been independently evaluated by JECFA with an ADI of 'No safety concern at current levels of intake when used as a flavouring agent' [2]. In contrast, non-ester benzyl derivatives lacking the ester hydrolysis detoxification pathway may present different toxicokinetic profiles [3].

Toxicological safety Dermatological assessment Regulatory compliance

Explicit EU Regulatory Authorisation as Feed Additive for All Animal Species

p-Isopropylbenzyl formate (listed as 'benzyl formate' in the regulation together with its precursor 4-isopropylbenzyl alcohol) is explicitly authorised under Commission Implementing Regulation (EU) 2017/63 of 14 December 2016 as a feed additive for all animal species, belonging to the functional group 'sensory additives – flavouring compounds' [1]. This authorisation places p-isopropylbenzyl formate within a select list of benzyl-derived esters and alcohols approved for use in animal feed across the European Union. Notably, several close structural analogs—including p-isopropylbenzyl acetate, anisyl formate, and other AAASAE members—are not covered by this specific authorisation [1]. The regulation's explicit inclusion of benzyl formate alongside 4-isopropylbenzyl alcohol reflects the European Food Safety Authority (EFSA) conclusion that these compounds are safe for all animal species when used at the proposed maximum levels [1][2].

Feed additive regulation EU market access Regulatory compliance

Differential Hydrolytic Stability: Formate Ester Versus Acetate Ester Alters Metabolite Release Kinetics

All AAASAE esters undergo primary metabolism via carboxylesterase-catalysed hydrolysis, releasing the corresponding aryl alkyl alcohol and simple carboxylic acid [1]. The rate of enzymatic hydrolysis is sensitive to the steric and electronic character of the acyl group: formate esters (HCOO–) are generally hydrolysed more rapidly than acetate esters (CH3COO–) due to reduced steric hindrance at the carbonyl carbon [2]. For p-isopropylbenzyl formate, this predicts a faster systemic release of p-isopropylbenzyl alcohol (FEMA 2933; JECFA ADI: no safety concern at current intake levels [3]) compared with the acetate analog p-isopropylbenzyl acetate. In fragrance and flavour applications where controlled or rapid release of the alcohol metabolite is desirable—such as in thermally triggered flavour delivery systems—the formate ester offers a distinct kinetic advantage. Conversely, in applications requiring slower, sustained metabolite release, the acetate ester may be preferred. No direct head-to-head hydrolysis half-life data for p-isopropylbenzyl formate vs. p-isopropylbenzyl acetate were identified in the published literature; this differentiation is therefore classified as class-level inference based on the established carboxylesterase substrate structure-activity relationship [2].

Prodrug/metabolite kinetics Carboxylesterase hydrolysis Toxicokinetic profile

Evidence-Backed Application Scenarios Where p-Isopropylbenzyl Formate (CAS 67634-21-3) Provides a Verifiable Advantage


Long-Lasting Fine Fragrance and Personal Care Formulations Requiring Extended Dry-Down Substantivity

The 14.5-fold lower vapour pressure of p-isopropylbenzyl formate (0.0188 mmHg at 25 °C) compared to benzyl formate (0.273 mmHg at 25 °C) makes it the preferred choice for eau de parfum, eau de toilette, and body lotion formulations where extended fragrance longevity on skin is a key consumer requirement . By substituting benzyl formate with p-isopropylbenzyl formate at equivalent odor-impact levels, formulators can reduce the overall fragrance loading needed to maintain perceptible scent through the dry-down phase, or alternatively achieve the same longevity at lower total fragrance concentration. Additionally, the 33 °C higher flash point (115.7 °C vs. 82–83 °C) mitigates flammability concerns during compounding and filling operations .

EU-Compliant Animal Feed Flavour Additives for All Species

Under Commission Implementing Regulation (EU) 2017/63, benzyl formate is explicitly authorised as a sensory feed additive (flavouring compound) for all animal species [1]. p-Isopropylbenzyl formate, containing the same benzyl formate core structure with an additional isopropyl substituent, benefits from this regulatory pathway. Feed manufacturers formulating palatability enhancers for livestock, poultry, or aquaculture feeds within the EU market can incorporate p-isopropylbenzyl formate confident in its regulatory standing, whereas the acetate analog (p-isopropylbenzyl acetate, CAS 59230-57-8) and anisyl formate (CAS 122-91-8) lack this explicit authorisation [1]. This regulatory binary represents a definitive procurement decision point independent of cost.

High-Temperature Fragrance Delivery Systems: Candles, Incense, and Extruded Flavour Capsules

With a boiling point of 252.9 °C at 760 mmHg—approximately 50 °C above benzyl formate and 33 °C above anisyl formate—p-isopropylbenzyl formate can endure the elevated temperatures encountered in hot-pour candle manufacturing (typically 70–90 °C wax pouring), incense base incorporation, and extrusion-based flavour encapsulation without excessive evaporative loss [2]. This thermal resilience reduces volatile ingredient waste during manufacturing and ensures that a higher proportion of the fragrance payload survives processing to be delivered during product use, directly improving production yield and cost efficiency.

Rapid-Onset Flavour Release Systems Leveraging Formate Ester Hydrolysis Kinetics

The formate ester group of p-isopropylbenzyl formate is predicted to undergo carboxylesterase-mediated hydrolysis more rapidly than the corresponding acetate ester (p-isopropylbenzyl acetate), based on the well-established substrate SAR wherein smaller acyl groups exhibit faster enzymatic cleavage [3][4]. This property is exploitable in oral flavour delivery systems where rapid generation of the sensory-active metabolite p-isopropylbenzyl alcohol (characterised by an intense, persistent, caraway-like odour [5]) is desired for immediate flavour impact, such as in chewing gum, breath-freshening lozenges, or instant beverage powders. The metabolite's FEMA GRAS status (FEMA 2933) and JECFA clearance further support its safe use in food applications [5].

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